![molecular formula C12H14FO6P B12572504 Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- CAS No. 200698-20-0](/img/structure/B12572504.png)
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- is a compound with the molecular formula C12H14FO6P It is known for its unique structure, which includes a fluorophenyl group and a hydroxyphosphinyl group attached to a pentanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with a phosphinic acid derivative under controlled conditions to form the hydroxyphosphinyl intermediate. This intermediate is then reacted with pentanedioic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the scale of production.
化学反応の分析
Types of Reactions
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyphosphinyl group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine derivatives.
科学的研究の応用
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- involves its interaction with specific molecular targets. The hydroxyphosphinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Glutaric acid: A simple dicarboxylic acid with a similar backbone but lacking the fluorophenyl and hydroxyphosphinyl groups.
Phosphinic acids: Compounds with similar phosphinic acid groups but different organic backbones.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group but with different functional groups attached.
Uniqueness
Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]- is unique due to its combination of a pentanedioic acid backbone with both a fluorophenyl group and a hydroxyphosphinyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
This detailed article provides a comprehensive overview of pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
200698-20-0 |
|---|---|
分子式 |
C12H14FO6P |
分子量 |
304.21 g/mol |
IUPAC名 |
2-[[(4-fluorophenyl)-hydroxyphosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C12H14FO6P/c13-9-2-4-10(5-3-9)20(18,19)7-8(12(16)17)1-6-11(14)15/h2-5,8H,1,6-7H2,(H,14,15)(H,16,17)(H,18,19) |
InChIキー |
JCNLQFPTNJDDBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1F)P(=O)(CC(CCC(=O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
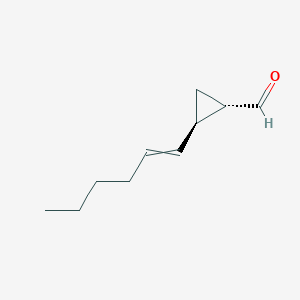
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
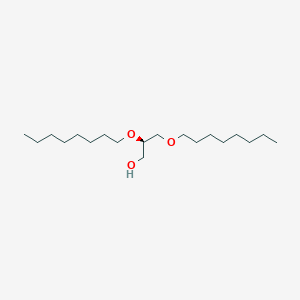
![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)
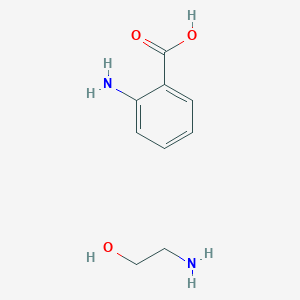
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)

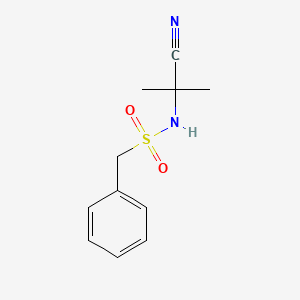

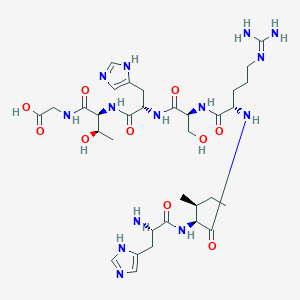
![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)

